molecular formula C11H20N2O2 B12643424 tert-butyl N-{[(1S,5S)-3-azabicyclo[3.1.0]hexan-1-yl]methyl}carbamate

tert-butyl N-{[(1S,5S)-3-azabicyclo[3.1.0]hexan-1-yl]methyl}carbamate

Cat. No.: B12643424
M. Wt: 212.29 g/mol
InChI Key: UIYMGRQQGQOESZ-KCJUWKMLSA-N
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Description

tert-butyl N-{[(1S,5S)-3-azabicyclo[3.1.0]hexan-1-yl]methyl}carbamate: is an organic compound that features a tert-butyl group and a bicyclic ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{[(1S,5S)-3-azabicyclo[3.1.0]hexan-1-yl]methyl}carbamate typically involves the reaction of tert-butyl carbamate with a suitable bicyclic amine precursor. The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-{[(1S,5S)-3-azabicyclo[3.1.0]hexan-1-yl]methyl}carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new synthetic methodologies .

Biology: In biological research, this compound can be used to study enzyme interactions and inhibition. Its bicyclic structure allows it to interact with various biological targets, making it useful in biochemical assays.

Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate. It may exhibit pharmacological activities such as enzyme inhibition or receptor modulation.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of tert-butyl N-{[(1S,5S)-3-azabicyclo[3.1.0]hexan-1-yl]methyl}carbamate involves its interaction with specific molecular targets. The tert-butyl group and bicyclic structure allow it to bind to enzyme active sites or receptors, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • tert-butyl N-{[(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-yl]methyl}carbamate
  • tert-butyl (1S,5S)-1-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate
  • tert-butyl (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate

Uniqueness: The uniqueness of tert-butyl N-{[(1S,5S)-3-azabicyclo[3.1.0]hexan-1-yl]methyl}carbamate lies in its specific stereochemistry and the presence of the tert-butyl group.

Properties

Molecular Formula

C11H20N2O2

Molecular Weight

212.29 g/mol

IUPAC Name

tert-butyl N-[[(1S,5S)-3-azabicyclo[3.1.0]hexan-1-yl]methyl]carbamate

InChI

InChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-7-11-4-8(11)5-12-6-11/h8,12H,4-7H2,1-3H3,(H,13,14)/t8-,11+/m1/s1

InChI Key

UIYMGRQQGQOESZ-KCJUWKMLSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@@]12C[C@@H]1CNC2

Canonical SMILES

CC(C)(C)OC(=O)NCC12CC1CNC2

Origin of Product

United States

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